![molecular formula C16H27N3O3 B4977395 N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4977395.png)
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 has been shown to have immunomodulatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide exerts its effects through the activation of sphingosine-1-phosphate (S1P) receptors. S1P receptors are expressed on various cells, including immune cells and neurons. N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide binds to S1P receptors, leading to their internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes, leading to immunomodulation. N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide also has direct neuroprotective effects, including the promotion of myelination and the inhibition of neuroinflammation.
Biochemical and Physiological Effects:
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has been shown to have various biochemical and physiological effects, including the modulation of immune function, the promotion of myelination, and the inhibition of neuroinflammation. N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has also been shown to have cardiovascular effects, including the reduction of heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has several advantages for lab experiments, including its well-established mechanism of action and its ability to modulate immune function and promote myelination. However, N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide also has limitations, including its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the study of N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide, including the exploration of its potential therapeutic applications in other diseases, such as Parkinson's disease and stroke. Further research is also needed to better understand the mechanisms underlying the neuroprotective effects of N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide and to develop more effective dosing and monitoring strategies. Additionally, the development of novel N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide analogs may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Métodos De Síntesis
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide is synthesized through a multistep process that involves the reaction of 2-aminoethanol with 2-bromopropane to form N-(2-hydroxyethyl)-2-bromopropanamide. This intermediate is then reacted with N,N-dipropylpropane-1,3-diamine to form N-[3-(dipropylamino)propyl]-2-bromopropanamide. The final step involves the reaction of N-[3-(dipropylamino)propyl]-2-bromopropanamide with 2-furancarboxaldehyde to form N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide.
Aplicaciones Científicas De Investigación
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, Alzheimer's disease, and cancer. In multiple sclerosis, N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has been shown to reduce the frequency and severity of relapses, delay disability progression, and improve quality of life. In Alzheimer's disease, N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has been shown to improve cognitive function and reduce neuroinflammation. In cancer, N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has been shown to induce apoptosis and inhibit tumor growth.
Propiedades
IUPAC Name |
N-[3-(dipropylamino)propyl]-N'-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3/c1-3-9-19(10-4-2)11-6-8-17-15(20)16(21)18-13-14-7-5-12-22-14/h5,7,12H,3-4,6,8-11,13H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITDUIXNLNUXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCNC(=O)C(=O)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

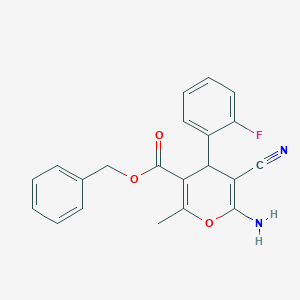
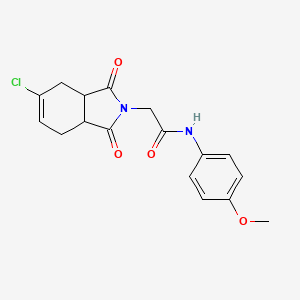
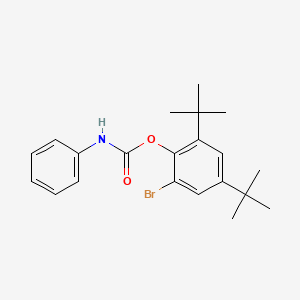
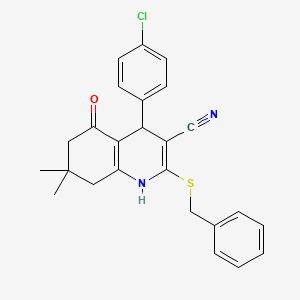
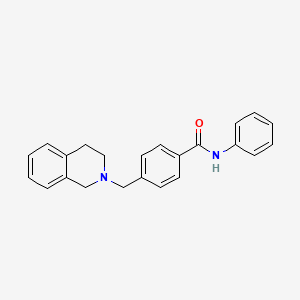
![2-[benzyl(methylsulfonyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B4977376.png)
![(3-{5-[1-(trifluoromethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B4977383.png)
![N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4977390.png)
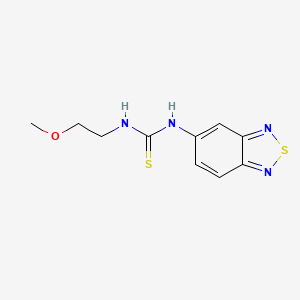
![5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4977403.png)
![N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea](/img/structure/B4977406.png)
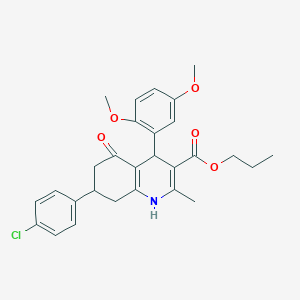
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977409.png)
